molecular formula C24H25FN2O4 B12173144 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B12173144
M. Wt: 424.5 g/mol
InChI Key: KODBTHQNELFQQT-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone core, the introduction of the fluorobenzyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:

    Formation of the Pyranone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Piperazine Moiety: This step may involve the use of piperazine derivatives and coupling agents to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Fluorobenzyl halides, piperazine derivatives, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-4-one derivatives: Compounds with similar pyranone cores but different substituents.

    Fluorobenzyl derivatives: Compounds with fluorobenzyl groups but different core structures.

    Piperazine derivatives: Compounds with piperazine moieties but different substituents.

Uniqueness

5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

InChI

InChI=1S/C24H25FN2O4/c1-29-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-23(28)24(17-30-21)31-16-18-4-2-3-5-22(18)25/h2-9,14,17H,10-13,15-16H2,1H3

InChI Key

KODBTHQNELFQQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F

Origin of Product

United States

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